2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzohydrazide derivatives typically involves the condensation of hydrazides with various aldehydes. An example includes the synthesis of derivatives through reactions with 4-diethylamino-2-hydroxybenzaldehyde and 4-methylbenzohydrazide in methanol, showcasing the versatility and reactivity of these compounds in forming structurally complex and biologically active molecules (Shen et al., 2012).
Molecular Structure Analysis
Benzohydrazide derivatives exhibit diverse molecular conformations influenced by their substituents. For instance, the dihedral angles between the benzene rings in these molecules can significantly vary, affecting their molecular geometry and interactions. Crystallographic studies have revealed the presence of intramolecular hydrogen bonding, contributing to their stability and reactivity (Subashini et al., 2012).
Chemical Reactions and Properties
Benzohydrazide derivatives engage in a range of chemical reactions, underlining their chemical versatility. They are known to form complex structures through reactions with other compounds, demonstrating potential in synthesizing novel materials with unique properties. For example, reactions with ethyl bromoacetate and ethyl 2-bromopropionate lead to the formation of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, highlighting their reactivity and potential for creating biologically active compounds (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and substituents present in the compound. Studies on compounds like "2-(4-Methoxyphenoxy)acetohydrazide" have contributed to understanding the relationship between structure and physical properties (Liu & Gao, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for the application of benzohydrazide derivatives in synthesis and industry. Their ability to participate in various chemical reactions makes them valuable in the synthesis of complex molecules with potential biological activities. The synthesis and chemical properties of these compounds, such as "N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide," exemplify their significance in medicinal chemistry and materials science (Sheng et al., 2015).
Scientific Research Applications
Synthesis and Antimicrobial Profile
- Study: "Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives" (2014) by N. Fuloria, S. Fuloria, and R. Gupta.
- Findings: This study discusses the formation of similar compounds through esterification and hydrazination processes. These compounds were evaluated for antibacterial and antifungal activities, demonstrating their potential use in antimicrobial applications.
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- Study: "Antioxidant, biofilm inhibition and mutagenic activities of newly substituted fibrates" (2021) by A. Sheikh et al.
- Findings: This research synthesized a series of compounds related to 2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide. These derivatives were tested for antioxidant, biofilm inhibition, and mutagenic activities, indicating their potential in various biological applications.
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- Study: "Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole" (2014) by Salahuddin et al.
- Findings: This study focused on synthesizing and characterizing compounds with a structural basis similar to the compound . These compounds were tested for in vitro anticancer activity, highlighting their potential in cancer research.
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Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-19(24)14-25-18-8-6-5-7-17(18)20/h5-13H,3-4,14H2,1-2H3,(H,22,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOVXZNEBSGMF-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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